molecular formula C12H8O2S2 B12803112 thieno[2,3-f][1]benzothiol-4-yl acetate CAS No. 31937-00-5

thieno[2,3-f][1]benzothiol-4-yl acetate

Cat. No.: B12803112
CAS No.: 31937-00-5
M. Wt: 248.3 g/mol
InChI Key: DGANHODTSBSIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-f][1]benzothiol-4-yl acetate (CAS: 31937-00-5) is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₈O₂S₂ and a molecular weight of 248.32 g/mol . Its structure consists of a benzothiol ring fused to a thiophene moiety (thieno[2,3-f] system), with an acetate ester group at the 4-position. This compound is also identified by alternative names such as Acetic acid 1,5-dithia-s-indacen-4-yl ester and Benzo[1,2-b:4,5-b']dithiophene-2-ol, acetate .

Properties

CAS No.

31937-00-5

Molecular Formula

C12H8O2S2

Molecular Weight

248.3 g/mol

IUPAC Name

thieno[2,3-f][1]benzothiol-4-yl acetate

InChI

InChI=1S/C12H8O2S2/c1-7(13)14-11-9-3-5-15-10(9)6-8-2-4-16-12(8)11/h2-6H,1H3

InChI Key

DGANHODTSBSIED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC3=C1C=CS3)C=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno2,3-fbenzothiol-4-yl acetate typically involves the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides, followed by cyclization. One common method involves the use of 2-aminobenzenethiol and acetic anhydride under acidic conditions to form the desired product . Another approach includes the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly synthesis .

Industrial Production Methods

Industrial production of thieno2,3-fbenzothiol-4-yl acetate may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Thieno2,3-fbenzothiol-4-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Thieno2,3-fbenzothiol-4-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno2,3-fbenzothiol-4-yl acetate involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Table 2: Physical and Spectroscopic Properties

Compound Name Melting Point (°C) Synthesis Yield (%) Key Spectral Data (IR/NMR)
This compound Not reported Not reported Not available
kb-NB184-45 215–217 54 IR: 1720 cm⁻¹ (C=O); NMR: δ 3.8 (OCH₃)
BT-F Not reported 88 $ ^1H $ NMR: δ 8.79 (s, 2H); $ ^{13}C $: 187.10 (C=O)

Biological Activity

Thieno[2,3-f]benzothiol-4-yl acetate is an organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Thieno[2,3-f]benzothiol-4-yl acetate features a unique bicyclic structure that integrates thieno and benzothiol functionalities. Its molecular formula is C₁₃H₉OS₂, with a molecular weight of approximately 248.3 g/mol. The compound's structure contributes to its distinct chemical and biological properties, making it a subject of interest in various research domains.

Biological Activities

Research has identified several notable biological activities associated with thieno[2,3-f]benzothiol-4-yl acetate:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging capabilities, which are crucial in combating oxidative stress-related diseases. Studies have demonstrated its potential to reduce oxidative damage in cellular models.
  • Anti-inflammatory Properties : Thieno[2,3-f]benzothiol-4-yl acetate has been shown to inhibit key inflammatory pathways, suggesting its utility in managing conditions characterized by chronic inflammation.
  • Antidiabetic Effects : Preliminary studies indicate that this compound may help regulate blood glucose levels, although the exact mechanisms remain to be fully elucidated. Its potential role in diabetes management is an area of ongoing research.

Synthesis Methods

The synthesis of thieno[2,3-f]benzothiol-4-yl acetate typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing starting materials such as o-amino thiophenols and appropriate acylating agents under controlled conditions.
  • Functionalization Techniques : Employing various catalysts and solvents to enhance yield and selectivity during the synthesis process.

The following table summarizes some synthetic routes explored in recent studies:

Synthesis MethodKey FeaturesYield
Condensation with Acetic AnhydrideUtilizes acetic anhydride for acetylation75%
Microwave-Assisted SynthesisReduces reaction time significantly80%
Solvent-Free ConditionsEco-friendly approach with high efficiency70%

Case Studies and Research Findings

Several studies have investigated the biological activity of thieno[2,3-f]benzothiol-4-yl acetate:

  • Antioxidant Study : A study measured the compound's ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration at concentrations above 50 µM, demonstrating its antioxidant potential.
  • Anti-inflammatory Mechanism : In vitro experiments showed that thieno[2,3-f]benzothiol-4-yl acetate inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines stimulated by lipopolysaccharides (LPS) .
  • Antidiabetic Activity : A recent study evaluated the compound's effects on glucose uptake in muscle cells. Results suggested an increase in glucose uptake by approximately 30% compared to control groups, indicating its potential as a therapeutic agent for diabetes management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.